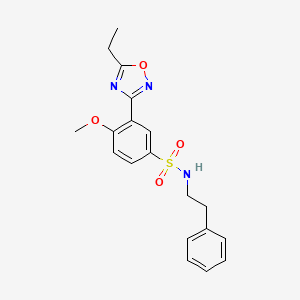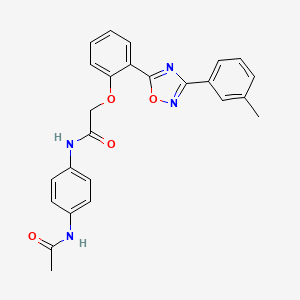
N-(4-acetamidophenyl)-2-(2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-acetamidophenyl)-2-(2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide, also known as AMPP, is a novel compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications.
作用機序
The mechanism of action of N-(4-acetamidophenyl)-2-(2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide is not fully understood. However, it is believed that this compound exerts its cytotoxic effects by inhibiting the activity of topoisomerase II, an enzyme that plays a critical role in DNA replication and repair. Inhibition of topoisomerase II leads to the accumulation of DNA damage, ultimately resulting in apoptosis.
Biochemical and Physiological Effects
This compound has been shown to exhibit potent cytotoxic effects against cancer cells, while having minimal effects on normal cells. In addition, this compound has been shown to induce apoptosis and cell cycle arrest in cancer cells, which are key mechanisms for inhibiting cancer cell growth.
実験室実験の利点と制限
One of the main advantages of using N-(4-acetamidophenyl)-2-(2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide in lab experiments is its potent cytotoxic effects against cancer cells. This makes it an ideal compound for studying the mechanisms of cancer cell growth and death. However, one of the limitations of using this compound in lab experiments is its relatively complex synthesis method, which may make it difficult to obtain in large quantities.
将来の方向性
There are several future directions for the study of N-(4-acetamidophenyl)-2-(2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide. One potential direction is to further investigate its mechanism of action, particularly with regards to its interaction with topoisomerase II. Another potential direction is to explore the use of this compound in combination with other chemotherapeutic agents, in order to enhance its cytotoxic effects against cancer cells. Finally, there is a need for more research on the pharmacokinetics and pharmacodynamics of this compound, in order to better understand its potential clinical applications.
合成法
The synthesis of N-(4-acetamidophenyl)-2-(2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide involves a multi-step process that requires the use of various reagents and solvents. The first step involves the preparation of 3-(m-tolyl)-1,2,4-oxadiazole-5-carboxylic acid, which is then reacted with 4-acetamidophenol to form N-(4-acetamidophenyl)-2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenol. The final step involves the acetylation of N-(4-acetamidophenyl)-2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenol with acetic anhydride to form this compound.
科学的研究の応用
N-(4-acetamidophenyl)-2-(2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer. Research has shown that this compound exhibits potent cytotoxic effects against a variety of cancer cell lines, including breast, lung, and colon cancer cells. In addition, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest.
特性
IUPAC Name |
N-(4-acetamidophenyl)-2-[2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N4O4/c1-16-6-5-7-18(14-16)24-28-25(33-29-24)21-8-3-4-9-22(21)32-15-23(31)27-20-12-10-19(11-13-20)26-17(2)30/h3-14H,15H2,1-2H3,(H,26,30)(H,27,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZTQVCFQKDVORQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)C3=CC=CC=C3OCC(=O)NC4=CC=C(C=C4)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

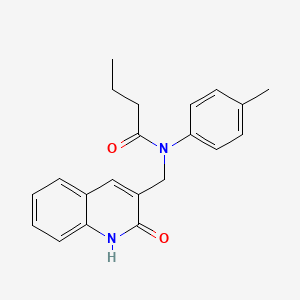
![4-fluoro-N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7716029.png)

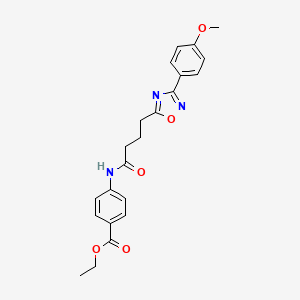
![4-[1-(4-methoxybenzenesulfonyl)piperidine-3-carbonyl]morpholine](/img/structure/B7716053.png)
![N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methoxybenzamide](/img/structure/B7716058.png)
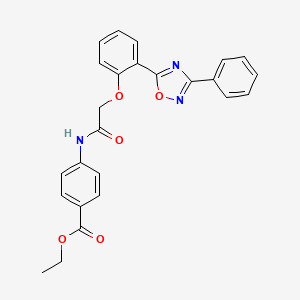
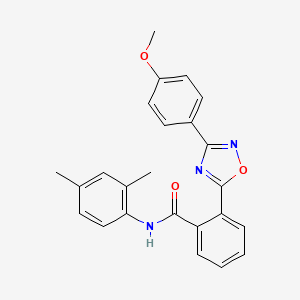
![2-{N-[(4-bromophenyl)methyl]benzenesulfonamido}-N-(4-ethoxyphenyl)acetamide](/img/structure/B7716095.png)

![3,5-dimethoxy-N-[(pyridin-3-yl)methyl]benzamide](/img/structure/B7716105.png)

